molecular formula C5H8N4OS B12934542 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol CAS No. 30342-90-6

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol

Cat. No.: B12934542
CAS No.: 30342-90-6
M. Wt: 172.21 g/mol
InChI Key: ONCZGQMOFHSTAI-UHFFFAOYSA-N
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Description

N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a thioxo group and an acetamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Thioxo Group: The thioxo group can be introduced by reacting the triazole intermediate with sulfur-containing reagents such as thiourea.

    Acetylation: The final step involves the acetylation of the triazole derivative using acetic anhydride or acetyl chloride to form N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide.

Industrial Production Methods

Industrial production of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols; reactions may require catalysts and are performed under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1H-1,2,4-triazol-4-yl)acetamide: Lacks the thioxo group, which may result in different reactivity and biological activity.

    N-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide: Lacks the methyl group, which may affect its chemical properties and applications.

Uniqueness

N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is unique due to the presence of both the methyl and thioxo groups, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

30342-90-6

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C5H8N4OS/c1-3-6-7-5(11)9(3)8-4(2)10/h1-2H3,(H,7,11)(H,8,10)

InChI Key

ONCZGQMOFHSTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NC(=O)C

Origin of Product

United States

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